Product packaging for Guangsangon M(Cat. No.:)

Guangsangon M

Cat. No.: B1250040
M. Wt: 610.6 g/mol
InChI Key: MCJGDQGGKNEZHE-AIDFWXSXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Guangsangon M is a bioactive natural product belonging to the class of Diels-Alder adducts, a group of compounds known for their complex structures and significant biological activities. It is isolated from plant species within the Morus genus, particularly Morus macroura . With a molecular formula of C35H30O10 and an average molecular mass of 610.615 Da, it is a stereochemically complex molecule containing four defined stereocenters . Its intricate structure is characterized by a fused system incorporating dihydrobenzopyranone and multiple dihydroxyphenyl substituents . This compound is of high interest in pharmacological and pharmacoinformatics research for its potential as a lead compound in drug discovery. Recent in silico analyses have revealed that this compound exhibits a strong predicted binding affinity to Cytochrome P450 19A1 (CYP19A1), a key enzyme involved in steroid biosynthesis, suggesting a potential research application in targeting aromatase-related pathways . This interaction indicates its relevance for investigating conditions influenced by this enzyme, such as aromatase excess syndrome and ovarian dysgenesis . While the specific mechanistic studies for this compound are still emerging, its structural class provides strong clues to its research value. Related Diels-Alder adducts from mulberry leaves, such as Guangsangon E, have demonstrated potent anticancer effects by inducing autophagy and apoptosis in respiratory cancer cell lines . The mechanism for these compounds often involves triggering endoplasmic reticulum (ER) stress through the accumulation of reactive oxygen species (ROS), leading to unfolded protein response (UPR) activation and ultimately programmed cell death . Researchers can leverage these properties to explore novel pathways in oncology and cell biology. This compound is supplied for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this product with care, utilizing appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H30O10 B1250040 Guangsangon M

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C35H30O10

Molecular Weight

610.6 g/mol

IUPAC Name

(2R)-2-[5-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxyphenyl]-7-hydroxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C35H30O10/c1-16-8-24(20-5-2-17(36)10-27(20)39)34(35(44)22-7-4-18(37)11-28(22)40)25(9-16)23-13-26(30(42)14-29(23)41)33-15-31(43)21-6-3-19(38)12-32(21)45-33/h2-7,9-14,24-25,33-34,36-42H,8,15H2,1H3/t24-,25+,33-,34-/m1/s1

InChI Key

MCJGDQGGKNEZHE-AIDFWXSXSA-N

Isomeric SMILES

CC1=C[C@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C(=C4)[C@H]5CC(=O)C6=C(O5)C=C(C=C6)O)O)O

Canonical SMILES

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C(=C4)C5CC(=O)C6=C(O5)C=C(C=C6)O)O)O

Origin of Product

United States

Isolation and Purification Methodologies

Extraction Techniques from Morus Species

The initial step in obtaining Guangsangon M involves its extraction from plant material, primarily from species of the Morus genus, such as Morus macroura. ebi.ac.ukrsc.orgnih.gov The stem bark of Morus macroura is a known source for the isolation of this compound. ebi.ac.uk

A common method for extraction is the use of organic solvents. Reports indicate that the air-dried and powdered stem bark of Morus macroura is subjected to extraction with ethanol. ebi.ac.uk Another approach involves the exhaustive extraction of air-dried, powdered leaves of Morus macroura with 70% methanol (B129727) under reflux conditions at 70°C. bipublication.com The resulting crude extract contains a mixture of phytochemicals, including this compound.

Chromatographic Separation and Isolation Strategies

Following extraction, a series of chromatographic techniques are employed to separate this compound from the complex mixture of compounds present in the crude extract. The fractionation of the ethanolic extract of the stem bark of Morus macroura has successfully led to the isolation of this compound. ebi.ac.uk

While specific details on the complete chromatographic separation of this compound are not extensively documented in the provided results, the isolation of similar complex flavonoids from Morus species often involves a combination of column chromatography techniques. researchgate.net These can include silica (B1680970) gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC). The selection and sequence of these techniques are guided by the polarity and molecular weight of the target compound.

For instance, a general approach for separating prenylated flavonoids from Morus alba involved a bioassay-guided phytochemical study, which typically employs various chromatographic methods to isolate individual compounds. nih.gov

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Once a pure sample of this compound is isolated, its chemical structure is determined using a combination of advanced spectroscopic methods. The structural elucidation of this compound and similar Diels-Alder adducts relies heavily on these techniques. ebi.ac.uk

The primary methods used for structural determination include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both one-dimensional (¹H-NMR and ¹³C-NMR) and two-dimensional (COSY, HMQC, HMBC) NMR experiments are crucial for establishing the connectivity of atoms within the molecule. Variable temperature ¹H-NMR experiments have also been used to study the stereochemistry of related compounds. ebi.ac.uk

Mass Spectrometry (MS) : High-resolution mass spectrometry provides the exact molecular formula of the compound. For this compound, the molecular formula has been determined to be C₃₅H₃₀O₁₀. ebi.ac.ukrsc.org Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify this compound in plant extracts. bipublication.com

Circular Dichroism (CD) Spectroscopy : This technique is instrumental in determining the stereochemistry of chiral centers within the molecule. The Cotton curves observed in the CD spectra are analyzed to elucidate the absolute configuration of the compound. ebi.ac.uknih.gov

The combination of these spectroscopic analyses allows for the unambiguous determination of the complex three-dimensional structure of this compound. ebi.ac.uk

Table of Compound Properties

PropertyValueSource
Compound Name This compound ebi.ac.ukrsc.org
Molecular Formula C₃₅H₃₀O₁₀ ebi.ac.ukrsc.org
Monoisotopic Mass 610.18390 g/mol ebi.ac.uk
Average Mass 610.60670 g/mol ebi.ac.uk
Natural Source Morus macroura (Stem Bark) ebi.ac.ukrsc.orgnih.gov
Compound Class Diels-Alder Type Adduct, Polyphenol ebi.ac.uk

Biosynthetic Pathways and Enzymatic Mechanisms

Proposed Biogenesis of Diels-Alder Type Adducts (DAAs)

The core structure of Guangsangon M, a unique cyclohexene (B86901) scaffold, is believed to be formed through a specific type of chemical reaction known as a Diels-Alder reaction. mdpi.comuniroma1.it This hypothesis is supported by the fact that all naturally isolated DAAs are optically active, suggesting an enzyme-controlled process. mdpi.comresearchgate.net

The prevailing hypothesis for the biosynthesis of the characteristic cyclohexene ring in MDAAs is an intermolecular [4+2] cycloaddition. nih.govnih.govkib.ac.cn This type of reaction, a cornerstone in synthetic chemistry, involves the joining of a conjugated diene (a molecule with two alternating double bonds) and a dienophile (a molecule containing a double or triple bond that reacts with the diene) to form a six-membered ring. mdpi.comresearchgate.net In the context of this compound's biogenesis, this cycloaddition is catalyzed by a specific enzyme, ensuring high stereospecificity. mdpi.comnih.gov The reaction is believed to be a concerted but asynchronous pericyclic pathway. nih.gov This enzymatic control explains the isolation of optically pure adducts, which would not be expected from a purely thermal, non-catalyzed reaction. nih.gov

Scientific investigation has identified the specific precursors involved in the [4+2] cycloaddition. nih.govnih.govmdpi.com The biosynthesis is postulated to involve two main types of polyphenolic precursors: chalcones, which act as the dienophile, and dehydroprenylphenols, which serve as the diene. mdpi.comuniroma1.itresearchgate.net For instance, the compound chalcomoracin (B1204337) is understood to be formed from the cycloaddition of morachalcone A (the dienophile) and a dehydroprenylphenol diene. mdpi.comnih.gov These precursor molecules are themselves products of complex biosynthetic pathways within the plant, originating from the phenylpropanoid and flavonoid pathways. mdpi.com The structural diversity of the more than 166 identified MDAAs arises from the variety of chalcone (B49325) and dehydroprenylphenol precursors available in Moraceae family plants. nih.govnih.gov

Identification and Characterization of Key Biosynthetic Enzymes

While the Diels-Alder reaction hypothesis was long-standing, the definitive identification of the enzyme responsible for this transformation was a more recent breakthrough.

In 2020, researchers successfully identified, cloned, and characterized the first stand-alone intermolecular Diels-Alderase from Morus alba cell cultures, named Morus alba Diels-Alderase (MaDA). mdpi.comnih.gov This enzyme, which is dependent on flavin adenine (B156593) dinucleotide (FAD), was shown to efficiently catalyze the intermolecular [4+2] cycloaddition between chalcones and various dehydroprenylphenols to produce natural flavonoids with high efficiency and enantioselectivity. nih.govnih.gov MaDA's discovery provided crucial evidence confirming the enzymatic nature of the Diels-Alder reaction in the biosynthesis of these natural products. mdpi.com Further studies have identified other MaDA isoforms with different substrate scopes and selectivities (endo/exo), explaining the presence of various DAA stereoisomers in the same plant. mdpi.comnih.gov

Investigations into the catalytic behavior of MaDA have revealed a degree of substrate promiscuity. nih.gov The enzyme is capable of accepting a range of both natural and unnatural polyphenolic dienes as substrates, as well as various chalcones as dienophiles. mdpi.comnih.gov This flexibility has been exploited for the chemoenzymatic total synthesis of several MDAAs, including guangsangon E, kuwanol E, and kuwanon J. nih.govmdpi.com Despite this promiscuity, the enzyme maintains high selectivity in the reaction it catalyzes. For example, when reacting morachalcone A with a specific diene, MaDA showed excellent endo-selectivity, yielding a single endo-isomer with over 99% enantiomeric excess (ee). nih.gov Studies on ancestral reconstructions of MaDA suggest it evolved from an FAD-dependent oxidocyclase, and that its substrate-binding specificity was fine-tuned during its evolution. nih.govresearchhub.com

Enzyme Activity Profile of MaDA
Optimal pH 8.5
Optimal Temperature 50 °C
Catalytic Function Catalyzes intermolecular [4+2] cycloaddition
Selectivity High endo-selectivity and enantioselectivity (>99% ee)
Substrate Scope (Dienophiles) Morachalcone A and other chalcones
Substrate Scope (Dienes) Various natural and unnatural polyphenolic dienes

Isotopic Labeling and Feeding Experiment Methodologies in Biosynthesis Studies

Long before the isolation of MaDA, crucial insights into the biosynthetic pathway of mulberry DAAs were gained through isotopic labeling and feeding experiments. mdpi.com These classic biochemical techniques provide a method to trace the metabolic fate of precursor molecules.

Synthetic Chemistry Approaches to Guangsangon M and Analogs

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity and efficiency of biological catalysts. mdpi.comnih.gov This approach has proven exceptionally powerful for constructing complex natural products like the mulberry DAAs. nih.gov

Detailed research into the biosynthesis of these compounds led to the discovery of a family of flavin-dependent enzymes known as Diels-Alderases from Morus alba (MaDA). researchgate.net These enzymes catalyze the intermolecular [4+2] cycloaddition between a diene and a dienophile with remarkable control over both stereoselectivity and enantioselectivity. nih.govresearchgate.net

The strategy involves the chemical synthesis of the requisite precursors, followed by a key enzymatic cyclization step. For related compounds like Guangsangon E and Kuwanon J, this involves reacting a dehydroprenylpolyphenol (the diene) with a chalcone (B49325) (the dienophile) in the presence of a specific MaDA enzyme. nih.govresearchgate.net Researchers have identified different MaDA homologues that exhibit distinct stereochemical preferences, yielding either endo or exo cycloadducts with high fidelity. beilstein-journals.org For instance, MaDA-1 is endo-selective, while MaDA-3 is exo-selective. beilstein-journals.org

Based on the structure of Guangsangon M, a plausible chemoenzymatic synthesis would involve the [4+2] cycloaddition of a dehydroprenylflavanone diene and a chalcone-type dienophile. ebi.ac.uk The selection of the appropriate MaDA enzyme would be critical to control the specific stereochemistry (2R,3''R,4''R,5''S) observed in the natural product. ebi.ac.uk This late-stage enzymatic transformation offers an efficient route to the optically pure target molecule, overcoming challenges associated with controlling multiple stereocenters using purely chemical methods. nih.gov

ProductEnzymeDiene PrecursorDienophile PrecursorKey Finding
Guangsangon EMaDADehydroprenylmorachalcone AMorachalcone ASuccessful late-stage enzymatic [4+2] cycloaddition to yield a complex natural product. nih.govresearchgate.net
Kuwanon JMaDADehydroprenylmorachalcone AMorachalcone ADemonstrated broad substrate tolerance of MaDA and its utility in synthesizing various DAAs. nih.govresearchgate.net
Unnatural DAAsMaDA-1 (endo) / MaDA-3 (exo)Various unnatural dienesVarious dienophilesEnzyme engineering and selection allow for stereodivergent synthesis of novel DAA libraries. beilstein-journals.org

Total Synthesis Approaches (Racemic and Enantioselective)

Total synthesis provides a purely chemical route to natural products, offering the flexibility to create both natural enantiomers and their unnatural counterparts, as well as various analogues for structure-activity relationship studies.

While a specific total synthesis for this compound has not been reported, methods developed for its structural relatives are directly applicable. The central challenge in the total synthesis of MDAAs is the stereocontrolled construction of the densely functionalized cyclohexene (B86901) core. nih.gov Early total syntheses of compounds like Kuwanon J relied on a biomimetic Diels-Alder reaction. googleapis.com To achieve enantioselectivity without an enzyme, these approaches often employ chiral Lewis acid catalysts. For example, a chiral boron catalyst was used to promote the asymmetric Diels-Alder cycloaddition, although controlling the endo/exo diastereoselectivity remained a significant challenge. googleapis.com

A total synthesis of this compound would begin with the separate, multi-step syntheses of its complex diene and dienophile precursors. The key step would be the subsequent [4+2] cycloaddition. A racemic synthesis could be accomplished using thermal conditions or a standard Lewis acid catalyst. For an enantioselective synthesis, a chiral catalyst or an auxiliary-based strategy would be necessary to establish the correct absolute stereochemistry at the newly formed stereocenters. nih.gov The development of highly efficient and selective catalysts for such complex transformations is an active area of research. engineering.org.cn

Target Compound FamilySynthesis TypeKey Reaction/CatalystKey Finding
Kuwanon J and related compoundsEnantioselectiveChiral Boron Lewis Acid Catalyzed Diels-AlderAchieved enantioselectivity but with limited endo/exo diastereoselectivity (1.9:1). googleapis.com
Morusalbanol A Pentamethyl EtherBiomimeticHydrogen-bond-assisted Diels-AlderDemonstrated a non-covalent interaction to facilitate the key cycloaddition. nih.gov
General Allylic AlcoholsEnantioselectiveSharpless Epoxidation (Ti(OiPr)4 / DET)A general method using a chiral catalyst to create specific enantiomers, a principle applicable to precursor synthesis. nih.gov

Biomimetic Synthesis Principles in DAA Production

Biomimetic synthesis is a strategy that aims to replicate nature's biosynthetic pathways in the laboratory. wikipedia.orgmdpi.com This approach is particularly relevant for DAAs like this compound, as their biogenesis is postulated to involve a key intermolecular [4+2] cycloaddition. ebi.ac.uknih.gov This hypothesis has been the guiding principle for many synthetic efforts toward this class of molecules. nih.govwikipedia.org

The core principle involves the reaction of two major building blocks: a dehydroprenylphenol derivative, which acts as the diene, and a chalcone or a related structure, which serves as the dienophile. nih.govresearchgate.net Early synthetic studies adopted this principle using thermal or acid-catalyzed conditions to mimic the proposed cycloaddition, successfully validating the biogenetic hypothesis. koreascience.kr

The discovery of natural Diels-Alderase enzymes (MaDAs) provided definitive evidence for an enzyme-catalyzed pathway in nature. researchgate.net This finding refined the biomimetic approach, showing that while the fundamental diene-dienophile coupling is correct, nature employs a sophisticated enzymatic template to achieve the high stereoselectivity and enantioselectivity observed in the isolated natural products. In vivo, such enzymatic catalysis is crucial for overcoming the high activation energy and controlling the stereochemical outcome of the reaction between complex substrates. Therefore, the most refined biomimetic syntheses of DAAs now integrate these enzymes, merging the logic of biosynthesis with the precision of biocatalysis. nih.gov

Molecular and Cellular Mechanisms of Action

Target Protein Interactions and Binding Affinities

The biological activity of a compound is intrinsically linked to its ability to interact with specific protein targets. Computational analyses, such as molecular docking, have provided significant insights into the binding affinities of Guangsangon M and related molecules with proteins central to various pathological processes.

This compound has been identified as a compound that interacts with Cytochrome P450 19A1 (CYP19A1), commonly known as aromatase. This enzyme is critical for the biosynthesis of estrogens, and its modulation is a key strategy in hormone-dependent cancers. Pharmacoinformatics studies have shown that compounds from Morus macroura, including this compound, exhibit interaction activities with this P450 monooxygenase. ui.ac.idresearchgate.net

Deep learning docking simulations were employed to predict the binding affinity between this compound and aromatase. The results yielded a strong affinity score of -9.62 kcal/mol, suggesting a stable and potent interaction. ui.ac.idresearchgate.netui.ac.idresearchgate.net This strong binding potential indicates that this compound may act as a modulator of aromatase activity, which could influence conditions associated with estrogen imbalance, such as aromatase excess syndrome. ui.ac.idresearchgate.netui.ac.idresearchgate.net While molecular dynamics simulations have confirmed the stability of other compounds from the same plant, such as Guangsangon L and Macrourone C, with the aromatase receptor, specific stability data for the this compound-aromatase complex is a subject for further investigation. ui.ac.idresearchgate.netui.ac.id

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)
This compound Aromatase (CYP19A1)-9.62 ui.ac.idresearchgate.netui.ac.id
Guangsangon LAromatase (CYP19A1)-10.99 ui.ac.idui.ac.id
Macrourone CAromatase (CYP19A1)-10.44 ui.ac.idui.ac.id

This table presents the predicted binding affinities of this compound and related compounds to the aromatase enzyme, as determined by deep learning docking simulations.

While direct evidence of this compound binding to the Programmed Cell Death Protein 1 (PD-1) is not available, computational studies on the related compound Guangsangon E provide valuable insights. PD-1 is an immune checkpoint protein that, when activated, suppresses T-cell-mediated cytotoxicity, allowing cancer cells to evade the immune system. researchgate.net

Molecular docking analyses of Guangsangon E with the PD-1 protein (PDB ID: 57w9) revealed a significant binding affinity of -9.28 kcal/mol. ui.ac.idresearchgate.net The simulation showed that Guangsangon E forms hydrogen bonds with key amino acid residues in the PD-1 binding pocket, specifically ALA121, ILE54, and TYR123. researchgate.net These residues are critical for the interaction between PD-1 and its ligand, PD-L1. researchgate.net This suggests that related guangsangons may have the potential to disrupt the PD-1/PD-L1 signaling pathway, thereby enhancing anti-tumor immunity. researchgate.net

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)Interacting Amino Acid Residues
Guangsangon E PD-1-9.28 ui.ac.idresearchgate.netALA121, ILE54, TYR123 researchgate.net
Chalcomoracin (B1204337)PD-1-6.21 ui.ac.idresearchgate.netALA121, ASP122, SER17, TYR123 researchgate.net
MorushaluninPD-1-8.91 ui.ac.idresearchgate.netARG125, ASP122, TYR123 researchgate.net

This table summarizes the computational docking results for Guangsangon E and other related compounds with the PD-1 protein.

There is currently no specific research detailing the direct interaction between this compound and Peroxisome Proliferator-Activated Receptors (PPARs). However, studies on the closely related compound Guangsangon E have explored this interaction. PPARs are a group of nuclear receptor proteins that function as transcription factors regulating gene expression involved in metabolism and cellular differentiation. ui.ac.id

Computational analysis of Guangsangon E's interaction with PPAR-γ (PDB ID: 5two) demonstrated a very strong binding affinity, with a docking score of -12.29 Kcal/mol. ui.ac.idresearchgate.net This suggests that Guangsangon E is a potent ligand for PPAR-γ. researchgate.net The ability to modulate PPAR-γ activity has implications for various conditions, including cancer, where these receptors can influence tumor initiation and progression. ui.ac.id The potential for this compound to interact with PPARs remains an area for future research.

Intracellular Signaling Pathway Modulation (Inference from related Guangsangons, e.g., Guangsangon E)

The cellular effects of natural compounds are often mediated through the modulation of complex intracellular signaling pathways. By examining the actions of the related compound Guangsangon E, we can infer potential mechanisms for this compound.

Research has shown that Guangsangon E is an inducer of autophagy in lung and nasopharyngeal cancer cells. researchgate.net Autophagy is a cellular "self-eating" process where damaged organelles and proteins are degraded and recycled via lysosomes. researchgate.net A key event in autophagy is the conversion of the soluble protein LC3-I to the lipidated, membrane-bound form LC3-II, which is then recruited to autophagosome membranes. This conversion is a widely used marker for autophagic activity. The process culminates in the fusion of autophagosomes with lysosomes, where the contents are degraded by lysosomal hydrolases.

Interestingly, molecular docking studies have identified this compound as one of the top small molecules with the best binding affinity for Cathepsin V (CTSV), a lysosomal protein. Lysosomes are fundamental to the autophagic process, serving as the site of degradation. The strong interaction between this compound and a key lysosomal enzyme suggests a potential mechanism through which it could directly influence lysosomal function and, by extension, modulate autophagic flux.

In addition to autophagy, Guangsangon E has been observed to induce apoptosis, or programmed cell death, in cancer cells. researchgate.net A critical pathway governing apoptosis is the intrinsic or mitochondrial pathway, which is regulated by the Bcl-2 family of proteins. This family includes pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. The ratio of Bax to Bcl-2 is a crucial determinant of cell fate; a high Bax/Bcl-2 ratio increases susceptibility to apoptosis. An increase in this ratio leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of executioner caspases, such as caspase-3 and caspase-7.

The activation of caspase-3 is a key step in the final execution phase of apoptosis. Studies on various natural compounds show that they can trigger apoptosis by upregulating Bax, downregulating Bcl-2, and thereby increasing caspase-3/7 activity. Given that Guangsangon E induces apoptosis, it is inferred that it likely acts through this well-established pathway by modulating the Bax/Bcl-2 ratio and promoting caspase activation. researchgate.net

Endoplasmic Reticulum (ER) Stress Activation and Reactive Oxygen Species (ROS) Involvement

Currently, there is no direct scientific evidence from experimental studies that specifically details the role of this compound in the activation of endoplasmic reticulum (ER) stress or its involvement with reactive oxygen species (ROS). While other compounds from the Morus species, such as Guangsangon E, have been investigated for their effects on ER stress-mediated apoptosis in cancer cells, similar studies on this compound are not available in the current body of scientific literature. The intricate relationship between ER stress and ROS production is a critical area of cellular pathology, but any potential involvement of this compound in these processes is yet to be experimentally determined.

Mechanistic Basis of Antioxidant Activities

The direct antioxidant mechanisms of this compound have not been experimentally elucidated. However, studies on related compounds isolated from the same plant, Morus macroura, offer some context. Research on Guangsangons H, I, and J demonstrated that these compounds possess potent antioxidant activities. capes.gov.br This finding suggests that other Diels-Alder type adducts from this species, which would include this compound, may also exhibit similar properties. The antioxidant activity of such compounds is often attributed to their chemical structure, which can enable them to scavenge free radicals or chelate pro-oxidant metal ions. nih.govmdpi.com Despite this, without specific experimental data for this compound, its antioxidant potential and the underlying mechanisms remain speculative.

Mechanistic Basis of Anti-inflammatory Activities (e.g., TNFα/NFκB/NLRP3 pathway)

There is a lack of direct experimental evidence defining the anti-inflammatory mechanisms of this compound, including its potential interaction with the TNFα/NFκB/NLRP3 signaling pathway. A study on the fruit extract of Morus macroura has shown anti-inflammatory effects by modulating this specific pathway in a model of ulcerative colitis. researchgate.net This indicates that the plant contains compounds capable of influencing this critical inflammatory cascade. However, the study assessed the effects of the whole extract, and therefore the contribution of this compound to this activity has not been isolated or quantified. While computational analyses have been performed on other compounds from Morus species to predict their interaction with inflammatory targets, specific data for this compound's role in the TNFα/NFκB/NLRP3 pathway is not currently available. ui.ac.id

Structure Activity Relationship Sar Studies

Correlating Structural Motifs with Biological Activities

Guangsangon M is a prenylated flavonoid characterized by a distinctive Diels-Alder type adduct structure, which creates a complex polycyclic system. nih.gov The biological activity of such compounds is intrinsically linked to several key structural motifs: the flavonoid core, the unique cyclohexene (B86901) ring resulting from the cycloaddition, and the nature and position of various substituents, such as hydroxyl and prenyl groups. uni.lu

In silico docking studies have provided initial insights into the SAR of this compound and its analogs from Morus macroura against aromatase (CYP19A1). researchgate.net A comparison of the binding affinities reveals subtle yet important structural influences on activity. Guangsangon L exhibits the strongest binding affinity, followed by Macrourone C and then this compound. researchgate.net

CompoundPredicted Binding Affinity (kcal/mol) vs. CYP19A1Key Structural Differences from this compound
This compound -9.62 researchgate.netBaseline structure
Guangsangon L -10.99 researchgate.netVaries in the chalcone-derived portion
Macrourone C -10.44 researchgate.netuni.luFlavanone-based, different prenyl group configuration

This table is based on data from docking simulations and structural comparisons. researchgate.netuni.lu

The superior binding affinity of Guangsangon L and Macrourone C suggests that specific variations in the polycyclic core and substituent patterns can enhance interaction with the aromatase active site. For many flavonoids, the presence and location of hydroxyl groups are critical for aromatase inhibition, with a 7-hydroxyl group often being a key feature for potent activity. researchgate.net Conversely, a hydroxyl group at the 3-position of the C-ring, which would classify the compound as a flavonol, has been shown to reduce inhibitory activity against aromatase. ebi.ac.uk The prenyl groups common to these compounds also play a significant role, often contributing to hydrophobic interactions within the enzyme's binding pocket.

Identification of Key Pharmacophores for Target Interactions

A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. For this compound to inhibit aromatase, it must present a specific arrangement of features that are complementary to the enzyme's active site. While a specific pharmacophore model for this compound has not been published, one can be inferred from its structure and studies of other flavonoid-based aromatase inhibitors.

The key pharmacophoric features of this compound likely include:

Hydrogen Bond Acceptors and Donors: The multiple hydroxyl (OH) groups on the aromatic rings are prime candidates for forming hydrogen bonds with amino acid residues in the aromatase active site, such as Met374 and Ser478, which are known to be important for inhibitor binding.

Hydrophobic Regions: The core flavonoid structure, along with the prenyl side chains, creates significant hydrophobic regions. These areas can engage in van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket.

Aromatic Rings: These flat, rigid structures are crucial for π-π stacking interactions with aromatic amino acid residues like phenylalanine within the active site.

3D Spatial Arrangement: The rigid, complex framework of the Diels-Alder adduct constrains the pharmacophoric features in a specific three-dimensional orientation, which is critical for precise fitting into the enzyme's binding site.

The benzopyranone system, a core part of the flavonoid structure, is often considered an essential pharmacophore for aromatase inhibition.

Rational Design of this compound Derivatives and Analogs for Enhanced Mechanistic Efficacy

Rational design involves using the knowledge of a compound's SAR and its target's structure to design new molecules with improved properties. The goal is to enhance efficacy, selectivity, and pharmacokinetic profiles. Based on the SAR insights for this compound, several strategies for designing derivatives can be proposed.

One approach would be to synthesize analogs that incorporate features from more potent inhibitors like Guangsangon L. By systematically modifying the structure of this compound to more closely resemble that of Guangsangon L and testing the resulting activity, the specific contributions of different structural elements can be confirmed.

Further rational design strategies could include:

Modification of Hydroxyl Groups: The placement of hydroxyl groups could be altered, or they could be methylated, to probe their importance as hydrogen bond donors/acceptors and to potentially improve metabolic stability or membrane permeability.

Alteration of Prenyl Groups: The length, branching, or cyclization of the prenyl side chains could be modified to optimize hydrophobic interactions within the aromatase binding pocket. Studies on other prenylated flavonoids have shown that the number and nature of these groups can significantly impact biological activity.

Simplification of the Scaffold: While the complexity of the Diels-Alder adduct is unique, simplifying the core structure could lead to derivatives that are easier to synthesize while retaining the key pharmacophoric features.

These rationally designed analogs would then be synthesized and subjected to biological testing to validate the design hypotheses and further refine the SAR model.

Quantitative Structure-Activity Relationship (QSAR) Approaches for Mechanistic Predictions

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to build a mathematical model correlating the chemical structures of a set of compounds with their biological activity. ebi.ac.uk These models can then be used to predict the activity of new, unsynthesized compounds.

For this compound and its analogs, a QSAR model could be developed using the in silico binding affinities as the measure of biological activity. A range of molecular descriptors, which are numerical representations of a molecule's physicochemical properties, would be calculated for each compound.

Conceptual QSAR Data Matrix for Guangsangon Analogs:

CompoundBinding Affinity (pIC50)Molecular Weight (MW)LogP (Lipophilicity)Total Polar Surface Area (TPSA)Number of H-Bond Donors
This compound(Value)(Value)(Value)(Value)(Value)
Guangsangon L(Value)(Value)(Value)(Value)(Value)
Macrourone C(Value)(Value)(Value)(Value)(Value)
Analog 1(Value)(Value)(Value)(Value)(Value)
Analog 'n'(Value)(Value)(Value)(Value)(Value)

This is a conceptual table illustrating the types of data used in a QSAR study. Actual values would be calculated using specialized software.

Large-scale QSAR studies on other flavonoid inhibitors of aromatase have shown that descriptors related to molecular size, flexibility, polarity, solubility, and electronic properties (such as HOMO-LUMO energies) are often critical for building predictive models. By applying statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is generated that links these descriptors to activity. Such a model would not only allow for the prediction of the aromatase inhibitory potential of new this compound derivatives but could also provide deeper mechanistic insights by highlighting the key physicochemical properties driving the interaction with the enzyme.

Advanced Research Methodologies and Computational Approaches

Pharmacoinformatics and Computational Modeling

Pharmacoinformatics has become an indispensable tool in modern drug discovery, offering a powerful lens through which to analyze the therapeutic potential of natural compounds like Guangsangon M. researchgate.net By combining computational power with pharmacological principles, researchers can predict and simulate the interactions of molecules with biological targets, thereby guiding further experimental validation.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is instrumental in identifying potential protein targets for a ligand and estimating the strength of their interaction, often expressed as a binding affinity or docking score.

In a recent study, deep learning docking simulations were employed to investigate the interaction of this compound and other compounds from Morus macroura with cytochrome P450 family 19 subfamily A member 1 (CYP19A1), also known as aromatase. researchgate.netinnovareacademics.in The simulation yielded a binding affinity of -9.62 kcal/mol for this compound, indicating a strong potential interaction with this key enzyme involved in estrogen biosynthesis. researchgate.netinnovareacademics.in For comparison, the same study reported binding affinities of -10.99 kcal/mol for Guangsangon L and -10.44 kcal/mol for Macrourone C. researchgate.netinnovareacademics.in

Another computational study utilized AutoDock Vina, a widely used open-source docking program, to explore the binding of Guangsangon E (a related compound) to Programmed Death-1 (PD-1) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). ui.ac.idscripps.edu While specific data for this compound was not the focus of this particular analysis, the study highlights the application of tools like AutoDock Vina in predicting interactions with cancer-related proteins. ui.ac.id The accuracy and speed of AutoDock Vina, often enhanced by multithreading capabilities, make it a valuable asset in virtual screening and binding mode prediction. nih.gov

Table 1: Molecular Docking Affinity of Guangsangon Compounds
CompoundTarget ProteinBinding Affinity (kcal/mol)Simulation Tool
This compoundCYP19A1 (Aromatase)-9.62Deep Learning Docking
Guangsangon LCYP19A1 (Aromatase)-10.99Deep Learning Docking
Macrourone CCYP19A1 (Aromatase)-10.44Deep Learning Docking
Guangsangon EPD-1-9.28AutoDock Vina
Guangsangon EPPARγ-12.29AutoDock Vina

Molecular Dynamics Simulations for Ligand-Protein Stability

To further investigate the stability of the interactions predicted by molecular docking, researchers employ molecular dynamics (MD) simulations. nih.govmdpi.com These simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of a ligand-protein complex. nih.govmdpi.com A stable interaction in an MD simulation suggests that the ligand is likely to remain bound to the protein's active site, reinforcing the findings of the initial docking study. nih.gov

In the context of the Morus macroura compounds, MD simulations were conducted for 100 nanoseconds. researchgate.netinnovareacademics.in While the results specifically highlighted the stability of Guangsangon L and Macrourone C complexes with their target, this methodology is crucial for validating the binding poses of compounds like this compound. researchgate.netinnovareacademics.in The stability of a protein-ligand complex is often assessed by monitoring parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the course of the simulation. frontiersin.org

Free Energy Calculation (e.g., Molecular Mechanics Generalized Born Surface Area (MMGBSA))

To obtain a more quantitative estimate of binding affinity, free energy calculation methods like Molecular Mechanics Generalized Born Surface Area (MMGBSA) are utilized. nih.govcresset-group.comnih.gov MMGBSA combines molecular mechanics energy with a continuum solvation model to calculate the free energy of binding of a ligand to a protein. nih.govnih.gov This method is considered more accurate than docking scores and less computationally intensive than more rigorous alchemical free energy calculations. nih.gov

The study on Morus macroura compounds included free energy calculations using MMGBSA as part of its pharmacoinformatics analysis. researchgate.netinnovareacademics.in This approach allows for the decomposition of the binding free energy into contributions from different energy terms, such as van der Waals interactions, electrostatic interactions, and solvation energies, providing a deeper understanding of the driving forces behind ligand binding. walshmedicalmedia.com

Bioactivity Prediction Software (e.g., Prediction of Activity Spectra for Substances (PASS) Online)

Bioactivity prediction software, such as the Prediction of Activity Spectra for Substances (PASS) Online tool, offers a rapid, in silico method to forecast the likely biological activities of a chemical compound based on its structural formula. zenodo.orgakosgmbh.deway2drug.com The software compares the structure of a query molecule to a large database of known bioactive compounds and predicts a spectrum of potential biological effects, each with an estimated probability of being active (Pa) and inactive (Pi). zenodo.orgway2drug.com

A computational analysis of compounds from the Morus species, including the related Guangsangon E, utilized the PASS online platform. ui.ac.id This analysis predicted various biological activities related to anticancer mechanisms, such as HIF-1α inhibition and MMP-9 expression inhibition. ui.ac.id For instance, Guangsangon E showed potential activity as both an HIF-1α inhibitor and an MMP-9 expression inhibitor. ui.ac.id Such predictions are invaluable for prioritizing compounds and designing focused experimental studies.

Table 2: Predicted Biological Activities of Guangsangon E using PASS Online
CompoundPredicted ActivitySignificance
Guangsangon EHIF-1α inhibitorPotential anticancer mechanism
MMP-9 expression inhibitorPotential to influence cancer metastasis

In Vitro Mechanistic Assay Development and Application

Following computational predictions, in vitro assays are essential for experimental validation and for elucidating the underlying biological mechanisms of a compound's activity. numberanalytics.com These assays use living cells to study cellular processes in a controlled environment. numberanalytics.com

Cell-based Assays for Pathway Analysis

Cell-based assays are powerful tools for dissecting the complex signaling networks that govern cellular behavior. numberanalytics.comcriver.com They can be used to investigate how a compound like this compound affects specific signaling pathways, providing crucial information about its mechanism of action. nih.gov Techniques such as Western blotting, ELISA, and flow cytometry can be employed to measure changes in protein expression, phosphorylation, and other cellular responses upon treatment with the compound. numberanalytics.com

For example, a study on the anticancer potential of Chalcomoracin (B1204337), Guangsangon E, and Morushalunin mentioned their inhibitory effects on leukemia P-388 cells. ui.ac.id While this provides a general indication of cytotoxicity, further cell-based assays would be required to delineate the specific pathways involved, such as those related to apoptosis, cell cycle arrest, or inhibition of cancer-related signaling cascades. ui.ac.id The development of such mechanistic assays, potentially guided by the predictions from PASS and molecular docking, is a critical next step in understanding the therapeutic potential of this compound. cellomaticsbio.com

Enzyme Inhibition Assays

The investigation of this compound's interaction with various enzymes is a key area of research to understand its biological activities. While specific experimental half-maximal inhibitory concentration (IC50) values for this compound are not extensively documented in publicly available literature, computational studies have pointed towards its potential as an enzyme inhibitor.

Notably, pharmacoinformatics analyses have identified cytochrome P450 family 19 subfamily A member 1 (CYP19A1), also known as aromatase, as a primary protein target for this compound. researchgate.netresearchgate.netinnovareacademics.in Aromatase is a crucial enzyme in the biosynthesis of estrogens, converting androgens into estrogens. mdpi.comoecd-ilibrary.org Its inhibition is a therapeutic strategy in conditions where estrogen levels are a contributing factor. mdpi.comwaocp.org

In silico docking simulations, which predict the binding orientation and affinity of a molecule to a target protein, suggest a strong interaction between this compound and aromatase. researchgate.netresearchgate.net This predicted interaction implies that this compound may function as an aromatase inhibitor. The evaluation of enzyme inhibition is often conducted using in vitro methods, such as fluorimetric assays with recombinant human enzymes or cell-based assays. mdpi.comturkjps.orgepa.gov These assays measure the ability of a compound to reduce the catalytic activity of the enzyme. epa.gov Although direct experimental confirmation and quantitative IC50 values for this compound's effect on aromatase or other enzymes are pending further specific studies, the computational evidence provides a strong rationale for pursuing such experimental validation.

Protein-Protein Interaction Studies

Computational biology provides powerful tools to predict and analyze the interactions between small molecules like this compound and protein targets. These studies are fundamental to elucidating the compound's mechanism of action at a molecular level.

For this compound, deep learning docking simulations have been employed to assess its binding affinity against potential protein targets. researchgate.netresearchgate.netinnovareacademics.in These computational analyses have shown that this compound exhibits significant protein-protein interaction activities, with a particular affinity for the aromatase enzyme (CYP19A1). researchgate.netresearchgate.netinnovareacademics.in The binding affinity, a measure of the strength of the interaction, was calculated to be -9.62 kcal/mol. researchgate.net This value indicates a relatively strong and favorable binding interaction between this compound and the aromatase protein. researchgate.net

Further computational analysis using the Molecular Mechanics Generalized Born Surface Area (MMGBSA) method also supported this finding, indicating that this compound had one of the lowest ΔG binding energies among the tested compounds from Morus macroura. A lower free energy of binding (ΔG) signifies a higher and more stable interaction between the ligand and its target protein. researchgate.net These computational predictions highlight a specific and potent interaction, forming the basis for further experimental validation through biophysical techniques.

Table 1: Predicted Binding Affinity of Morus macroura Compounds with Aromatase (CYP19A1)

CompoundBinding Affinity (kcal/mol)Reference
This compound-9.62 researchgate.net
Guangsangon L-10.99 researchgate.net
Macrourone C-10.44 researchgate.net
Guangsangon N-8.39 researchgate.net
Guangsangon K-6.26 researchgate.net
Andalasin A-5.32 researchgate.net

In Vivo Mechanistic Model Systems (Pre-clinical)

Pharmacokinetic and Drug Metabolism Studies for Mechanistic Context

Pharmacokinetic studies, which encompass the absorption, distribution, metabolism, and excretion (ADME) of a compound, are essential for understanding its behavior within a biological system and providing context for its mechanism of action. frontiersin.org For this compound, pharmacokinetic properties have been predicted using computational (in silico) models.

These predictive studies suggest that this compound may face challenges with oral bioavailability. researchgate.netresearchgate.net Analysis using Lipinski's Rule of Five, a guideline used to evaluate drug-likeness, indicated that this compound has multiple violations, making it potentially less suitable as an orally administered drug candidate. researchgate.netresearchgate.net Furthermore, predictions indicate that this compound has low gastrointestinal (GI) absorption. researchgate.net

In the context of drug metabolism, understanding a compound's interaction with cytochrome P450 (CYP) enzymes is crucial for predicting potential drug-drug interactions. researchgate.net Computational screening of this compound against several key drug-metabolizing CYP enzymes predicted that it is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4. researchgate.net This suggests a potentially lower risk of metabolic interactions with other drugs that are substrates of these enzymes. It is important to note that these are computational predictions and require experimental verification through in vitro metabolism assays and in vivo pharmacokinetic studies in animal models.

Table 2: Predicted ADME Properties of this compound

PropertyPredicted OutcomeReference
Gastrointestinal (GI) AbsorptionLow researchgate.net
Lipinski's Rule of FiveMultiple Violations researchgate.netresearchgate.net
CYP1A2 InhibitionNo researchgate.net
CYP2C19 InhibitionNo researchgate.net
CYP2C9 InhibitionNo researchgate.net
CYP2D6 InhibitionNo researchgate.net
CYP3A4 InhibitionNo researchgate.net

Future Research Directions and Translational Perspectives

Elucidation of Undiscovered Mechanistic Pathways

The biological activity of many mulberry Diels-Alder adducts (MDAAs) is well-documented, with effects ranging from antioxidant and anti-inflammatory to potent anticancer activities. researchgate.netijbpas.commdpi.comcapes.gov.br For instance, the related compound Guangsangon E has been shown to induce autophagy-mediated cell death in lung and nasopharyngeal cancer cells by triggering endoplasmic reticulum (ER) stress through the accumulation of reactive oxygen species (ROS). nih.gov Another related compound, Kuwanon M, was found to trigger both apoptosis and paraptosis in lung cancer cells, also through the induction of ER stress. mdpi.com

Computational studies predict that Guangsangon M has a strong binding affinity for aromatase (CYP19A1), an enzyme crucial in estrogen biosynthesis and a key target in hormone-dependent cancers. researchgate.netinnovareacademics.in However, the precise molecular mechanisms underpinning this predicted activity are yet to be empirically validated. Future investigations should, therefore, focus on:

Validating Predicted Targets: Experimental validation of the in-silico predicted interaction between this compound and aromatase is a critical first step.

Exploring Novel Anticancer Mechanisms: Drawing parallels from Guangsangon E, studies should investigate whether this compound can induce cell death pathways such as apoptosis, autophagy, or necroptosis in various cancer cell lines. nih.gov This includes examining its effects on ER stress, mitochondrial function, and key signaling pathways like PI3K-AKT and NF-κB, which are often dysregulated in cancer. nih.govekb.eg

Investigating Anti-inflammatory and Antioxidant Pathways: Guangsangons H, I, and J have demonstrated significant antioxidant and moderate anti-inflammatory properties. ijbpas.comcapes.gov.br Future research should assess the potential of this compound to modulate inflammatory pathways, such as inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines, and its capacity to scavenge free radicals. capes.gov.brekb.eg

Application of Advanced Omics Technologies (e.g., proteomics, metabolomics) in Mechanistic Studies

To gain a comprehensive, unbiased understanding of the cellular response to this compound, the application of advanced omics technologies is indispensable. humanspecificresearch.orguninet.edu These high-throughput methods can reveal global changes in proteins and metabolites, providing a systems-level view of the compound's mechanism of action. mdpi.comfrontiersin.org

Proteomics: This technology can identify the full spectrum of proteins that are differentially expressed or post-translationally modified upon treatment with this compound. ua.es This approach can uncover novel protein targets and signaling networks affected by the compound, moving beyond hypothesis-driven candidate gene approaches. uninet.edu

Metabolomics: By analyzing the global profile of small-molecule metabolites, metabolomics can shed light on the specific metabolic pathways perturbed by this compound. mdpi.com This is crucial for understanding its effects on cellular energy, biosynthesis, and stress responses.

Integrated Multi-Omics Analysis: The true power of these technologies lies in their integration. mdpi.com Combining proteomics, metabolomics, and transcriptomics can provide a multi-layered, dynamic view of the molecular and cellular events initiated by this compound. This integrated approach is essential for building comprehensive models of its biological activity and for the discovery of robust biomarkers for its effects. humanspecificresearch.orgnih.gov

Chemoenzymatic Synthesis Optimization for Mechanistic Probes

The structural complexity and specific stereochemistry of this compound and other MDAAs make their chemical synthesis challenging. mdpi.com Chemoenzymatic synthesis, which combines the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis, offers a powerful solution. nih.govnih.govmdpi.com

The discovery of the Morus alba Diels-Alderase (MaDA) enzyme, which catalyzes the [4+2] cycloaddition to form the core structure of these adducts, was a significant breakthrough. mdpi.combeilstein-journals.org This has enabled the efficient chemoenzymatic total synthesis of several MDAAs, including Guangsangon E and Kuwanon J, with complete optical purity. mdpi.combeilstein-journals.org

Future efforts should focus on:

Optimizing this compound Synthesis: Leveraging MaDA or its engineered variants to develop an efficient, scalable chemoenzymatic synthesis of this compound. nih.govbeilstein-journals.org

Generating Mechanistic Probes: Using the chemoenzymatic platform to create tagged analogues of this compound. Incorporating reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups can create powerful molecular probes to identify direct binding partners and elucidate its mechanism of action through pull-down assays and activity-based protein profiling. mdpi.com

Exploring Novel Biosynthetic Enzymes and Pathways

The biosynthesis of MDAAs involves a fascinating interplay of metabolic pathways, including the phenylpropanoid and flavonoid pathways, which produce the necessary chalcone (B49325) and dehydroprenylphenol precursors. mdpi.comnih.govresearchgate.net The final key step is a Diels-Alder reaction, now understood to be catalyzed by specific enzymes like MaDA. mdpi.comnih.gov

Despite this progress, many aspects of the biosynthesis of these complex molecules remain unknown. nih.gov Future research should aim to:

Discover Novel Enzymes: Mine the genomes and transcriptomes of Morus species and other related plants to discover new biosynthetic enzymes. mdpi.comfrontiersin.org This could include novel Diels-Alderases with different substrate specificities or stereoselectivities (endo/exo), as has already been shown with MaDA homologues. beilstein-journals.org It could also uncover new tailoring enzymes (e.g., oxidases, transferases) that modify the core scaffold to produce the full diversity of natural MDAAs, including this compound. mdpi.com

Elucidate Complete Pathways: Use a combination of isotope labeling, gene silencing, and heterologous expression in model organisms to fully map the biosynthetic pathway leading to this compound. mdpi.comresearchgate.net A complete understanding of the biosynthetic machinery provides opportunities for metabolic engineering and synthetic biology approaches to produce this compound and novel, unnatural derivatives with potentially enhanced or new biological activities. plos.org

Q & A

Q. What methodologies are recommended for isolating Guangsangon M from natural sources, and how can purity be validated?

this compound can be isolated using preparative thin-layer chromatography (TLC) on silica gel or RP18 plates with a chloroform–methanol (7:3) solvent system, as described in studies on Morus macroura extracts . Post-isolation, validate purity via high-performance liquid chromatography (HPLC) coupled with UV detection at 254 nm. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for structural confirmation, ensuring alignment with published spectral data .

Q. How can researchers distinguish this compound from structurally similar analogs like Guangsangon L or Macourone C?

Comparative analysis of residue distribution patterns via structural modeling (e.g., molecular dynamics simulations) highlights distinct conformational features. For example, this compound exhibits unique peaks at specific residue intervals in its nano-scale structural profile compared to Guangsangon L and Macourone C, as shown in residue distribution plots . Pair these findings with differential bioactivity assays (e.g., enzyme inhibition kinetics) to confirm functional distinctions .

Advanced Research Questions

Q. What experimental strategies are effective for resolving contradictory data in this compound’s antioxidant activity across studies?

Contradictions in antioxidant results (e.g., variations in malondialdehyde inhibition rates) may arise from differences in assay conditions (e.g., pH, solvent polarity) or sample purity. Standardize protocols by:

  • Using a uniform radical source (e.g., DPPH or ABTS).
  • Including positive controls (e.g., vitamin E) and normalizing activity per unit concentration .
  • Applying multivariate statistical analysis to identify confounding variables, such as co-isolated compounds in crude extracts .

Q. How should researchers design dose-response experiments to evaluate this compound’s inhibitory effects on protein tyrosine phosphatase B (PtpB)?

  • Kinetic assays : Use recombinant PtpB enzyme and vary this compound concentrations (e.g., 0.1–10 μM) to determine IC50 values. Include kuwanon G/H as benchmarks (IC50: 0.36–0.83 μM) .
  • Validation : Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Specificity testing : Screen against related phosphatases (e.g., PtpA) to rule off-target effects .

Q. What computational approaches are suitable for elucidating this compound’s mechanism of action in neurodegenerative disease models?

  • Molecular docking : Simulate interactions with targets like tau protein or acetylcholinesterase (AChE) using software such as AutoDock Vina. Compare binding affinities to known inhibitors .
  • In silico ADMET prediction : Use tools like SwissADME to assess blood-brain barrier permeability and toxicity risks.
  • Network pharmacology : Map compound-target-pathway relationships to identify multi-target effects (e.g., oxidative stress modulation) .

Methodological Guidance for Data Analysis

Q. How can researchers address variability in this compound’s neuroprotective efficacy across cell lines (e.g., HT22 vs. SH-SY5Y)?

  • Standardize cell models : Use identical passage numbers and culture conditions.
  • Include mechanistic endpoints : Measure glutathione levels, reactive oxygen species (ROS) generation, and caspase-3 activation to correlate bioactivity with molecular pathways .
  • Apply error-weighted regression : Account for cell-line-specific response thresholds when interpreting EC50 values .

Q. What statistical frameworks are recommended for analyzing synergistic effects between this compound and co-administered compounds?

  • Combination index (CI) method : Calculate synergism (CI < 1) or antagonism (CI > 1) using the Chou-Talalay equation.
  • Response surface modeling : Visualize interactions via 3D plots to identify optimal dose ratios .
  • Bootstrap resampling : Estimate confidence intervals for synergy scores to ensure reproducibility .

Experimental Design Best Practices

Q. How should researchers document this compound’s synthesis or isolation procedures to ensure reproducibility?

  • Follow the "Materials and Methods" (M&M) guidelines: Specify solvent ratios, equipment models (e.g., HPLC column type), and biological sources (e.g., Morus macroura provenance) .
  • Deposit raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) and cite them in publications .
  • Include step-by-step protocols for critical steps (e.g., TLC plate preparation) in supplementary materials .

Q. What ethical and procedural considerations apply when using animal models to study this compound’s in vivo effects?

  • Obtain institutional ethics approval and adhere to ARRIVE guidelines for experimental design transparency.
  • Report animal strain, age, and housing conditions. Use randomization and blinding to minimize bias .
  • Predefine primary endpoints (e.g., tumor size reduction) to avoid post hoc data dredging .

Data Presentation and Publication Standards

Q. How can researchers optimize figures to communicate this compound’s structural and bioactivity data effectively?

  • Residue distribution plots : Highlight this compound’s unique peaks (e.g., at 200–300 residues) using distinct line styles/colors versus analogs .
  • Dose-response curves : Plot log-transformed concentrations with non-linear regression fits and 95% confidence intervals .
  • Heatmaps : Visualize multi-parametric data (e.g., IC50 values across enzymes) using tools like GraphPad Prism .

Q. What criteria should reviewers use to assess the validity of this compound-related research submissions?

  • Reproducibility : Ensure raw data and protocols are accessible.
  • Contextualization : Compare results to prior studies (e.g., kuwanon series’ bioactivity) .
  • Statistical rigor : Verify that error bars represent biological replicates, not technical repeats, and that p-values are adjusted for multiple comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.